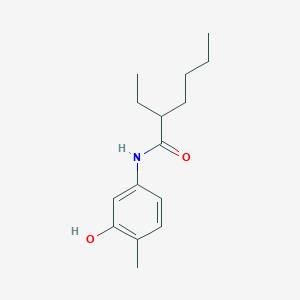
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate, also known as Coumarin-4-methoxybenzenesulfonate (CMBS), is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of coumarin, a natural substance found in many plants, and has been synthesized for its potential use in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of CMBS involves the covalent modification of sulfhydryl groups in proteins, which can affect their function and activity. This compound reacts with sulfhydryl groups in a variety of proteins, including enzymes, ion channels, and transporters, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMBS depend on the specific proteins that are modified by this compound. For example, CMBS has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, which is involved in the regulation of salt and water transport in the lungs and other organs. This inhibition may have potential therapeutic applications for the treatment of cystic fibrosis and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMBS in lab experiments is its high specificity for sulfhydryl groups, which allows for the selective modification of specific proteins. However, one limitation of this compound is its potential toxicity and non-specific effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of CMBS in scientific research. For example, this compound could be used in the development of new drugs and treatments for diseases such as cystic fibrosis and cancer. It could also be used in the study of protein structure and function, as well as the measurement of protein-ligand interactions. Further research is needed to fully understand the potential applications of CMBS in these areas.
Synthesemethoden
The synthesis of CMBS involves the reaction of coumarin-7-carboxylic acid with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
CMBS has been used in scientific research for a variety of purposes, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for the detection of sulfhydryl groups in proteins and the measurement of protein-ligand interactions.
Eigenschaften
Produktname |
4-methyl-2-oxo-2H-chromen-7-yl4-methoxybenzenesulfonate |
|---|---|
Molekularformel |
C17H14O6S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H14O6S/c1-11-9-17(18)22-16-10-13(5-8-15(11)16)23-24(19,20)14-6-3-12(21-2)4-7-14/h3-10H,1-2H3 |
InChI-Schlüssel |
UTMOHZXHYYTSKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



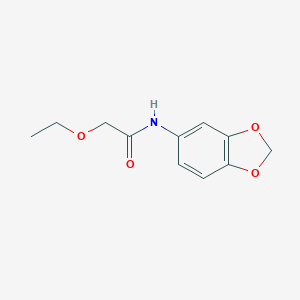
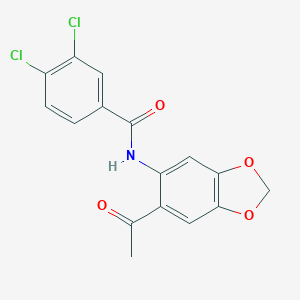

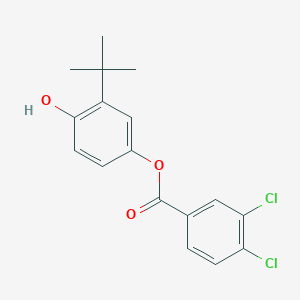
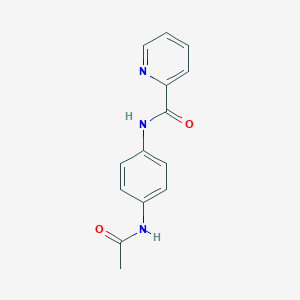

![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)
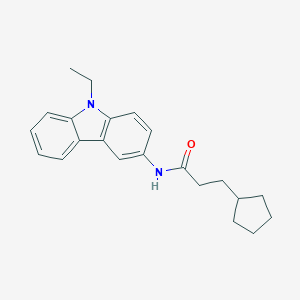

![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)


